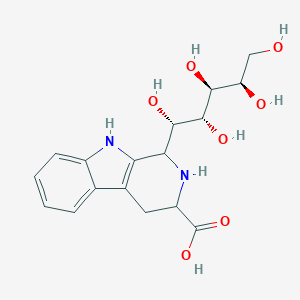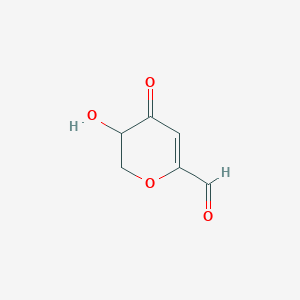
3-Hydroxy-4-oxo-2,3-dihydropyran-6-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Hydroxy-4-oxo-2,3-dihydropyran-6-carbaldehyde is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields, including medicinal chemistry, organic synthesis, and material science. This compound is a versatile intermediate that can be used as a building block for the synthesis of complex molecules.
Mécanisme D'action
The mechanism of action of 3-Hydroxy-4-oxo-2,3-dihydropyran-6-carbaldehyde is not fully understood. However, studies have suggested that it may act by inhibiting the activity of certain enzymes or proteins involved in cellular processes. This compound has also been shown to induce apoptosis, a process of programmed cell death, in cancer cells.
Effets Biochimiques Et Physiologiques
Studies have shown that 3-Hydroxy-4-oxo-2,3-dihydropyran-6-carbaldehyde can affect various biochemical and physiological processes in the body. It has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. This compound has also been shown to have antiviral and antibacterial properties.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 3-Hydroxy-4-oxo-2,3-dihydropyran-6-carbaldehyde in lab experiments include its versatility as a building block for the synthesis of complex molecules and its potential applications in medicinal chemistry. However, its limitations include its low solubility in water and its potential toxicity.
Orientations Futures
There are several future directions for the research on 3-Hydroxy-4-oxo-2,3-dihydropyran-6-carbaldehyde. One potential direction is to investigate its potential applications in the development of new drugs for the treatment of cancer, viral infections, and bacterial infections. Another direction is to explore its potential use as a building block for the synthesis of new materials with unique properties.
In conclusion, 3-Hydroxy-4-oxo-2,3-dihydropyran-6-carbaldehyde is a versatile compound that has potential applications in various fields. Its synthesis methods, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed. Further research is needed to fully understand the potential of this compound in various fields.
Méthodes De Synthèse
The synthesis of 3-Hydroxy-4-oxo-2,3-dihydropyran-6-carbaldehyde can be achieved through several methods, including the reaction of 3-hydroxy-2-butanone with formaldehyde and acetaldehyde in the presence of an acid catalyst. Another method involves the oxidation of 3-hydroxytetrahydrofuran-2-one with a strong oxidizing agent.
Applications De Recherche Scientifique
3-Hydroxy-4-oxo-2,3-dihydropyran-6-carbaldehyde has been extensively studied for its potential applications in medicinal chemistry. It has been found to exhibit antitumor, antiviral, and antibacterial activities. This compound has also been used as a precursor for the synthesis of various bioactive molecules, such as antitumor agents and anti-inflammatory drugs.
Propriétés
Numéro CAS |
151391-61-6 |
|---|---|
Nom du produit |
3-Hydroxy-4-oxo-2,3-dihydropyran-6-carbaldehyde |
Formule moléculaire |
C6H6O4 |
Poids moléculaire |
142.11 g/mol |
Nom IUPAC |
3-hydroxy-4-oxo-2,3-dihydropyran-6-carbaldehyde |
InChI |
InChI=1S/C6H6O4/c7-2-4-1-5(8)6(9)3-10-4/h1-2,6,9H,3H2 |
Clé InChI |
MOGMYZWZFVCQNF-UHFFFAOYSA-N |
SMILES |
C1C(C(=O)C=C(O1)C=O)O |
SMILES canonique |
C1C(C(=O)C=C(O1)C=O)O |
Synonymes |
2H-Pyran-6-carboxaldehyde, 3,4-dihydro-3-hydroxy-4-oxo- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




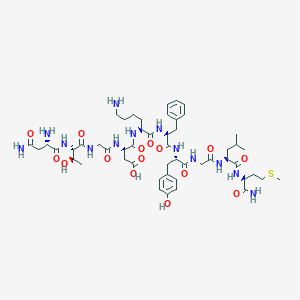
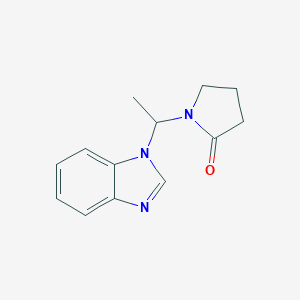


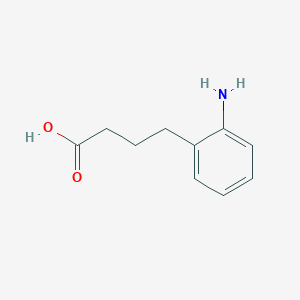

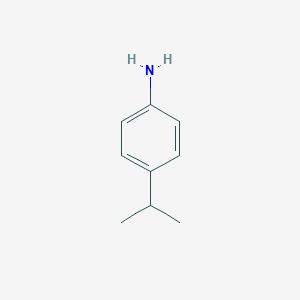
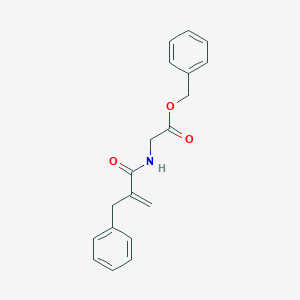
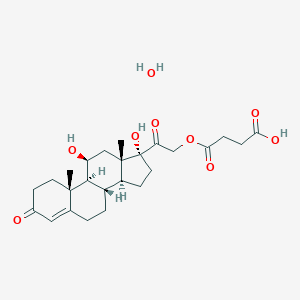
![[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3S,4S)-5-(7,8-dimethyl-2,4-dioxo-1H-benzo[g]pteridin-10-ium-10-yl)-2,3,4-trihydroxypentyl] hydrogen phosphate](/img/structure/B126963.png)

